molecular formula C14H19NO2S B12515942 N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide

N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide

Cat. No.: B12515942
M. Wt: 265.37 g/mol
InChI Key: WCKPXPPKDBEYEP-UHFFFAOYSA-N
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Description

N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a cyclohexylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted benzene derivatives, depending on the electrophile used.

Scientific Research Applications

N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the cyclohexylmethylidene group.

    Sulfamethoxazole: Another sulfonamide antibiotic with a different substituent on the benzene ring, used in combination with trimethoprim.

    N-(cyclohexylmethylidene)-benzenesulfonamide: Similar to the compound but without the methyl group on the benzene ring.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological properties.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

N-(cyclohexylmethylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H19NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3

InChI Key

WCKPXPPKDBEYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2CCCCC2

Origin of Product

United States

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